molecular formula C9H12BrClFN B2890563 2-(4-Bromo-2-fluorophenyl)propan-2-amine;hydrochloride CAS No. 2460749-55-5

2-(4-Bromo-2-fluorophenyl)propan-2-amine;hydrochloride

Cat. No.: B2890563
CAS No.: 2460749-55-5
M. Wt: 268.55
InChI Key: VXAJOHHJDKCVCM-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluorophenyl)propan-2-amine hydrochloride is a halogenated amphetamine derivative featuring a propan-2-amine backbone substituted with a bromine atom at the para position (C4) and a fluorine atom at the ortho position (C2) on the phenyl ring. The hydrochloride salt enhances its solubility and stability, making it suitable for research applications in medicinal chemistry and pharmacology .

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN.ClH/c1-9(2,12)7-4-3-6(10)5-8(7)11;/h3-5H,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAJOHHJDKCVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)Br)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2460749-55-5
Record name 2-(4-bromo-2-fluorophenyl)propan-2-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)propan-2-amine;hydrochloride typically involves the following steps:

    Bromination: The starting material, 2-fluorophenylpropan-2-amine, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid or dichloromethane.

    Hydrochloride Formation: The brominated product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The bromine and fluorine atoms play a crucial role in enhancing binding affinity and selectivity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Halogen Effects

The compound’s distinct 4-bromo-2-fluoro substitution differentiates it from closely related analogs. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Phenyl Ring) Molecular Weight Key Properties/Notes Reference
2-(4-Bromo-2-fluorophenyl)propan-2-amine HCl Br (C4), F (C2) 268.56 Enhanced polarizability due to Br; potential CNS activity
2-(3-Bromophenyl)propan-2-amine HCl Br (C3) ~268.56 Bromine at meta position may alter steric interactions compared to para substitution
2-(2-Chloro-4-fluorophenyl)propan-2-amine HCl Cl (C2), F (C4) 224.1 Smaller Cl atom reduces steric hindrance; higher electronegativity from F
2-(2,4-Dichlorophenyl)propan-2-amine HCl Cl (C2, C4) 240.56 Increased lipophilicity; dual electron-withdrawing effects
N-Methyl-1-(4-fluorophenyl)propan-2-amine HCl (4-FMA) F (C4), methyl group ~201.6 Fluorine at para position; methyl group enhances metabolic stability
Key Observations:

Fluorine at C2 (target) introduces electron-withdrawing effects, which may modulate electronic density on the phenyl ring and influence receptor interactions .

Impact of Salt Form :

  • Hydrochloride salts are common across analogs to improve aqueous solubility, facilitating in vitro and in vivo studies .

Structural Analogues in Pharmacology: Compounds like 4-FMA and PMMA (N-Methyl-1-(4-methoxyphenyl)propan-2-amine HCl) exhibit psychoactive properties via monoamine transporter inhibition . The target compound’s bromo-fluoro substitution may confer unique selectivity or potency.

Research and Regulatory Considerations

  • Pharmaceutical Relevance : Structural analogs such as tamsulosin HCl derivatives are used as reference standards in drug development, highlighting the importance of precise halogen placement for activity .

Biological Activity

2-(4-Bromo-2-fluorophenyl)propan-2-amine;hydrochloride, known by its CAS number 877130-14-8, is a compound characterized by its unique molecular structure and significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biochemical research.

  • Molecular Formula : C10H12BrF·HCl
  • Molecular Weight : Approximately 266.98 g/mol
  • Structure : The compound features a propan-2-amine backbone with a 4-bromo-2-fluorophenyl substituent, which enhances its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Receptor Binding : The presence of halogen atoms (bromine and fluorine) increases the compound's binding affinity to neurotransmitter receptors and enzymes, potentially modulating their activity.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may serve as a precursor in the synthesis of inhibitors for viral RNA-dependent RNA polymerases, particularly for the hepatitis C virus.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Data Summary

Activity Description
Neurotransmitter Modulation Interacts with neurotransmitter receptors, influencing signaling pathways.
Enzyme Inhibition Potential use in synthesizing inhibitors for viral polymerases.
Antimicrobial Activity Preliminary indications of antibacterial properties against certain pathogens.

Case Studies and Research Findings

  • Neurotransmitter Research :
    • A study explored the effects of similar compounds on serotonin and dopamine receptors, suggesting that modifications in halogen substitution can significantly alter receptor affinity and selectivity.
  • Viral Inhibition :
    • Research focusing on the synthesis of RNA polymerase inhibitors highlighted the role of halogenated phenyl groups in enhancing the efficacy of antiviral agents .
  • Antibacterial Activity :
    • While direct studies on this specific compound are scarce, analogs have shown promising results against Gram-positive bacteria, indicating a potential avenue for further investigation into its antibacterial properties .

Q & A

Q. Q1. What are the standard protocols for synthesizing 2-(4-Bromo-2-fluorophenyl)propan-2-amine hydrochloride, and how is purity validated?

Synthesis typically involves halogenated precursor reactions under controlled pH and temperature. For example, bromo-fluorophenyl intermediates are coupled with propan-2-amine derivatives, followed by HCl salt formation . Purification employs techniques like thin-layer chromatography (TLC) and crystallization. Purity is validated via nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative analysis .

Q. Q2. How does the hydrochloride salt form influence solubility and stability in biological assays?

The hydrochloride salt enhances aqueous solubility due to ionic dissociation, critical for in vitro assays (e.g., receptor binding studies). Stability is maintained under refrigerated (2–8°C), anhydrous conditions to prevent hydrolysis of the amine group .

Q. Q3. What spectroscopic methods are used to characterize this compound?

  • NMR (¹H/¹³C): Assigns protons and carbons in the bromo-fluorophenyl and propan-2-amine moieties.
  • FTIR: Confirms N-H stretching (~3300 cm⁻¹) and C-Br/F vibrations (500–700 cm⁻¹).
  • Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ = ~264.5 g/mol) .

Advanced Mechanistic and Methodological Inquiries

Q. Q4. What reaction mechanisms dominate in nucleophilic substitution reactions involving this compound?

The bromine atom undergoes aromatic nucleophilic substitution (SNAr) under basic conditions, facilitated by electron-withdrawing fluorine meta to the bromine. Reaction rates depend on solvent polarity (e.g., DMF > ethanol) and nucleophile strength (e.g., amines > thiols) .

Q. Q5. How can computational methods optimize reaction conditions for derivative synthesis?

Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for substitution reactions. Machine learning models trained on reaction databases (e.g., PubChem) prioritize solvent/nucleophile combinations, reducing experimental trial-and-error .

Q. Q6. What contradictions exist in reported biological activities of halogenated phenylpropan-2-amine derivatives?

Some studies report serotonin receptor agonism for brominated analogs, while others note negligible activity due to steric hindrance from the propan-2-amine group. These discrepancies may arise from assay conditions (e.g., cell type, ligand concentration) .

Q. Q7. How do halogen bonding and steric effects influence interactions with enzymes like monoamine oxidases (MAOs)?

Bromine participates in halogen bonding with MAO-A’s hydrophobic pocket (e.g., π-hole interactions), enhancing inhibitor binding. However, steric bulk from the propan-2-amine group may reduce binding affinity compared to smaller amines .

Q. Q8. What strategies validate the compound’s role in enzyme inhibition studies?

  • Kinetic Assays: Measure IC50 values using fluorogenic substrates (e.g., kynuramine for MAO).
  • Molecular Docking: Simulate binding poses with X-ray crystallography-derived enzyme structures.
  • Competitive Binding: Use radiolabeled ligands (e.g., [³H]-pargyline) to confirm displacement .

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